Kinetic Selectivity: Defined kcat/Km Values for MMP-2, MMP-9, MMP-3, and MMP-1
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 demonstrates quantifiable kinetic differentiation across four major MMPs, providing a clear selectivity profile. Under identical assay conditions (pH 7.6, 37°C), the substrate exhibits a 29.5-fold higher catalytic efficiency (kcat/Km) for MMP-2 compared to MMP-1 . This contrasts sharply with generic substrates, which often display a flat or undefined response across the MMP family. The kinetic data for MMP-9 and MMP-3 provide further granularity, allowing users to predict signal magnitude based on the target enzyme.
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | MMP-2: 619.0 M⁻¹s⁻¹; MMP-9: 209.0 M⁻¹s⁻¹; MMP-3: 40.0 M⁻¹s⁻¹; MMP-1: 21.0 M⁻¹s⁻¹ |
| Comparator Or Baseline | Internal comparison across MMP-2, MMP-9, MMP-3, and MMP-1. |
| Quantified Difference | MMP-2 vs. MMP-1: 29.5-fold difference (619.0 / 21.0) |
| Conditions | pH 7.6, 37°C |
Why This Matters
This data allows for the rational design of assays with predictable dynamic ranges and ensures that the measured activity can be confidently attributed to specific MMPs rather than broad-spectrum hydrolysis.
